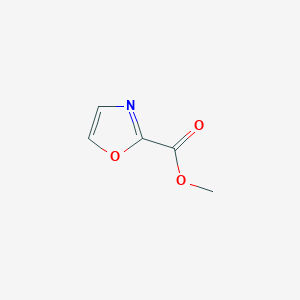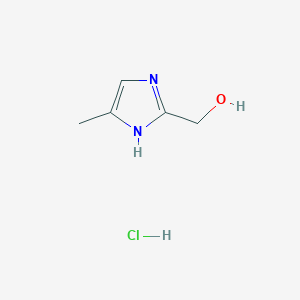
N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide
Descripción general
Descripción
“N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are formed through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Piper Species in Traditional and Pharmacological Use
Research highlights the extensive traditional and pharmacological applications of Piper species, which include Piper longum and Piper chaba. These plants are known for their analgesic, anti-diarrheal, immunostimulant, anti-inflammatory, anti-microbial, anti-cancer, and various other therapeutic properties. The studies underscore the need for bridging the gap between traditional knowledge and pharmacological evidence to promote further translational research in this field (Yadav, Krishnan, & Vohora, 2020), (Islam et al., 2020).
Piper Sarmentosum Roxb: Traditional Uses and Pharmacological Activities
The Piper sarmentosum Roxb. is a traditional medicinal plant with extensive applications in traditional medicine for the treatment of various diseases. The plant's extracts and compounds exhibit anti-inflammatory, antineoplastic, and antipyretic activities, among others. Research supports the traditional use of Piper sarmentosum and highlights the importance of exploring its pharmacodynamic constituents for quality control and understanding its action mechanisms (Sun et al., 2020), (Hussain et al., 2012).
Role of Piper Species in Nutrition and Health
Studies on Piper species, including Piper guineense, highlight their role in healthcare beyond their primary use as culinary spices. These spices have been validated for their ethnomedical uses and are increasingly being researched for their potential health benefits, such as their anticancer, anti-inflammatory, and antimicrobial properties (Ogbunugafor, Ugochukwu, & Kyrian-Ogbonna, 2017).
Piperine's Role in Healthcare
Piperine, a bioactive compound derived from Piper nigrum and Piper longum, exhibits promising anti-TB activity, especially when combined with antimicrobials. It acts as an efflux pump inhibitor and plays a crucial role as an adjunct in the treatment of tuberculosis. This suggests the significance of piperine in enhancing the efficacy of standard antimicrobial treatments (Hegeto et al., 2019).
Direcciones Futuras
Piperidine and its derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing focus . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety are areas of future exploration .
Propiedades
IUPAC Name |
N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c17-13(12-4-6-14-7-5-12)15-8-11-16-9-2-1-3-10-16/h12,14H,1-11H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEBOVUALKGFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(3-Hydroxy-propylamino)-methyl]-8-methyl-1H-quinolin-2-one oxalate](/img/structure/B1395697.png)

![2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B1395699.png)



